molecular formula C12H6BrCl2N3O2S B1327140 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1131992-26-1

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Cat. No.: B1327140
CAS No.: 1131992-26-1
M. Wt: 407.1 g/mol
InChI Key: MIFZKYAZWMEXLC-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of bromine, chlorine, and phenylsulfonyl groups attached to a pyrrolopyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and pyrimidine derivatives.

    Introduction of Halogen Atoms: Bromine and chlorine atoms are introduced through halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride (C6H5SO2Cl) in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine: Lacks the bromine atom but shares similar structural features.

    6-Bromo-2,4-dichloro-7H-Pyrrolo[2,3-d]pyrimidine: Lacks the phenylsulfonyl group but retains the bromine and chlorine atoms.

    7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine: Lacks both bromine and chlorine atoms but contains the phenylsulfonyl group.

Uniqueness

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is unique due to the combination of bromine, chlorine, and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

7-(benzenesulfonyl)-6-bromo-2,4-dichloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2N3O2S/c13-9-6-8-10(14)16-12(15)17-11(8)18(9)21(19,20)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFZKYAZWMEXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(N=C3Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301161066
Record name 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131992-26-1
Record name 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131992-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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